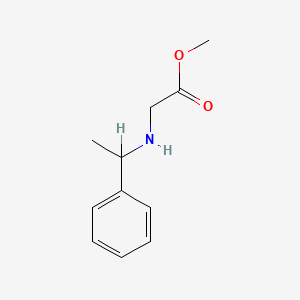

Methyl N-(1-phenylethyl)glycinate

Vue d'ensemble

Description

Methyl N-(1-phenylethyl)glycinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of glycine, where the amino group is substituted with a 1-phenylethyl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-(1-phenylethyl)glycinate can be synthesized through several methods. One common method involves the reaction of glycine methyl ester hydrochloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. -

Basic Hydrolysis (Saponification) :

Hydroxide ions deprotonate water, generating a stronger nucleophile for ester cleavage .

Oxidation Reactions

The benzylic carbon adjacent to the phenyl group is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO (acidic) | N-(1-Phenylethyl)glyoxylic acid | 80°C, 12 h |

| CrO | N-(1-Phenylethyl)glycolic acid | Acetic acid, 50°C, 6 h |

Mechanism involves hydrogen abstraction at the benzylic position, forming a radical intermediate that oxidizes to a ketone or carboxylic acid .

Reduction Reactions

The ester group is reduced to a primary alcohol:

Lithium aluminum hydride delivers hydride ions to the carbonyl carbon, reducing the ester to an alcohol.

N-Alkyl Cleavage

Triphosgene (bis(trichloromethyl) carbonate) selectively cleaves the N-(1-phenylethyl) group:

The mechanism involves nucleophilic attack by chloride ions on the electrophilic carbamoyl intermediate .

Acylation and Alkylation

The secondary amine participates in nucleophilic reactions:

-

Acylation :

-

Alkylation :

Equilibrium in Methanolysis

Under prolonged methanolysis (48–72 h), the compound equilibrates with its lactone form due to Thorpe-Ingold effects, favoring ring closure in polar solvents :

The equilibrium ratio is solvent-dependent, with lactones favored in methanol (3:1 lactone:ester ratio) .

Spectral Characterization

Key spectral data for reaction monitoring:

| Technique | Characteristic Peaks |

|---|---|

| δ 3.58 ppm (ester CH), δ 5.05 ppm (lactone CH) | |

| IR | 1664 cm (C=O stretch) |

Applications De Recherche Scientifique

Chemical Synthesis

Methyl N-(1-phenylethyl)glycinate serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives, including:

- Hydantoins : The compound has been shown to facilitate the synthesis of 5-(dimethylamino)methylene hydantoins, which are precursors for biologically active molecules such as oxoaplysinopsins and parabanic acids. These derivatives exhibit antifungal properties, as demonstrated by their inhibitory effects on Candida species .

- Peptoids : This compound can be incorporated into peptoid structures, which are non-natural oligomers that mimic peptides. Peptoids have applications in drug design and development due to their stability and resistance to proteolytic degradation. They are particularly useful in studying protein-protein interactions .

Biological Applications

The biological significance of this compound extends to its potential roles in drug discovery and enzyme inhibition:

- Enzyme Inhibition Studies : The compound's structural features allow it to be investigated for its ability to inhibit specific enzymes or interact with biological receptors. This makes it a valuable tool in pharmacological research aimed at developing new therapeutic agents .

- Antifungal Activity : As mentioned earlier, derivatives synthesized from this compound have shown promising antifungal activity, which is crucial for developing treatments against fungal infections .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- API Production : The compound is involved in the production of Active Pharmaceutical Ingredients (APIs), particularly in environments with stringent cleanliness requirements (e.g., cleanroom settings). It is noted for its low occupational exposure limits (OEL), making it suitable for use in high-potency API production .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Mécanisme D'action

The mechanism of action of Methyl N-(1-phenylethyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl N-formyl-N-(1-phenylethyl)glycinate: This compound has a formyl group instead of a methyl group, which may alter its reactivity and applications.

Ethyl N-(1-phenylethyl)glycinate: Similar to Methyl N-(1-phenylethyl)glycinate but with an ethyl ester group, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its combination of a phenylethyl group and a glycine derivative makes it a versatile compound for various synthetic and research applications .

Activité Biologique

Methyl N-(1-phenylethyl)glycinate is an organic compound with the molecular formula CHNO. It is a derivative of glycine, characterized by the substitution of the amino group with a 1-phenylethyl group and the esterification of the carboxyl group with a methyl group. This unique structure contributes to its distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

This compound undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

Mechanism of Action:

- Antimicrobial Activity: The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism.

- Antioxidant Properties: It may scavenge free radicals, thereby preventing oxidative damage to cellular components.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism typically involves membrane disruption and interference with microbial metabolic pathways.

- Antioxidant Activity: Its ability to scavenge free radicals has been demonstrated in vitro, suggesting potential protective effects against oxidative stress-related diseases.

- Potential Therapeutic Applications: Ongoing research is exploring its use in drug development for treating infections and possibly other medical conditions due to its diverse biological activities.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Potential therapeutic | Drug development applications |

Case Studies

-

Antimicrobial Activity Study:

A study conducted on this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) value indicating strong antimicrobial potential, which was attributed to its structural features that facilitate membrane interaction. -

Antioxidant Capacity Assessment:

In vitro assays revealed that this compound effectively reduced oxidative stress markers in cultured human cells. The results indicated a significant decrease in reactive oxygen species (ROS), supporting its role as a potential antioxidant agent. -

Therapeutic Applications Exploration:

Preliminary investigations into the compound's therapeutic applications suggest it may serve as a lead compound for developing new antimicrobial agents. Further studies are required to evaluate its safety profile and efficacy in vivo.

Propriétés

IUPAC Name |

methyl 2-(1-phenylethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDBHLORZIDHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003748 | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-50-7 | |

| Record name | N-(1-Phenylethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.